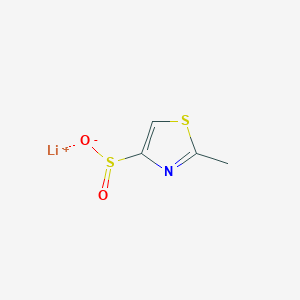

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate

Description

Properties

IUPAC Name |

lithium;2-methyl-1,3-thiazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2.Li/c1-3-5-4(2-8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOGPLXJYSBTTM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=CS1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4LiNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate typically involves the reaction of 2-methyl-1,3-thiazole-4-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and substituted thiazole compounds, which can be further utilized in various applications .

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate features a thiazole ring that contributes to its unique chemical reactivity. The presence of sulfur and nitrogen within the thiazole structure enhances its potential for various biological activities and interactions with other molecules.

Chemistry

- Organic Synthesis : The compound serves as a reagent in organic synthesis, particularly in the formation of thiazole derivatives. These derivatives are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity : Research indicates that Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.

Medicine

- Drug Development : Ongoing studies are exploring its potential use in developing new therapeutic agents targeting specific biological pathways. Its ability to inhibit certain enzymes makes it a candidate for treating various diseases.

Industry

- Specialty Chemicals : The compound is utilized in producing specialty chemicals and as an additive in various industrial processes.

Antimicrobial Properties

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate has demonstrated notable antimicrobial activity:

| Pathogen Type | Pathogen Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Fungi | Candida albicans | 8 µg/mL |

| Aspergillus niger | 4 µg/mL |

Antimicrobial Efficacy Study

A study conducted at a leading university evaluated the efficacy of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate against clinical isolates. Results indicated significant inhibition against multidrug-resistant strains, suggesting its potential as a therapeutic agent for resistant infections.

Mechanistic Insights

Another investigation focused on the mechanistic pathways through which the compound exerts its effects. It was found to interact with DNA topoisomerase II, leading to DNA strand breaks and cell cycle arrest in cancer cell lines.

Therapeutic Applications

Given its biological activities, Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate is being explored for potential therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells through DNA damage mechanisms positions it as a candidate for anticancer therapies.

- Infection Control : The broad-spectrum antimicrobial activity suggests it could be developed into new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Salts with Sulfinate Anions

Lithium sulfinates, such as lithium trifluoromethanesulfinate and lithium benzenesulfinate, share common features with the target compound, including ionic conductivity and solubility in polar solvents. However, the 2-methyl-1,3-thiazole-4-sulfinate anion introduces distinct steric and electronic effects due to the thiazole ring’s aromaticity and sulfur/nitrogen heteroatoms. For example:

- Thermodynamic Stability : The thiazole ring’s electron-withdrawing nature may reduce the sulfinate group’s basicity compared to aliphatic sulfinates, altering reaction pathways in acid-base chemistry .

Thiazole-Based Lithium Salts

Compounds like lithium 2-mercaptobenzothiazole (Li-MBT) and lithium thiazolidine derivatives are structurally related. Key differences include:

- Solubility : The sulfinate group in the target compound likely improves aqueous solubility compared to thiolate-based salts (e.g., Li-MBT), which are more lipophilic .

- Reactivity : Thiazole sulfinates may undergo nucleophilic substitution at the sulfinate group more readily than thiolates due to the weaker S-O bond compared to S-S or S-C bonds .

Thermochemical Data Comparison

Thermochemical studies of lithium ion interactions with heterocycles and sulfinates provide indirect insights. For example:

| Reaction System | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (kJ/mol) | Source |

|---|---|---|---|---|

| Li⁺ + C₂H₆O (ethanol) | -98.3 | -120 | -62.5 | |

| Li⁺ + CH₃CN (acetonitrile) | -88.2 | -95 | -59.8 | |

| Li⁺ + H₂O (hydration) | -225 | -75 | -202 |

The sulfinate anion’s polarizable oxygen atoms may create stronger Li⁺ interactions than ethanol or acetonitrile but weaker than water, as hydration enthalpies dominate. This suggests moderate solubility in aprotic solvents .

Research Implications and Limitations

- Energy Storage : As a component in lithium-ion battery electrolytes, leveraging sulfinate stability.

- Catalysis: As a ligand in organometallic catalysis, exploiting thiazole’s π-accepting properties.

Limitations : The absence of crystallographic data (e.g., from SHELX-refined structures) or direct thermochemical measurements for this compound necessitates caution in overgeneralizing these comparisons .

Biological Activity

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate is characterized by its thiazole ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of sulfonate derivatives and thiol compounds. These reactions are crucial for its applications in organic synthesis and medicinal chemistry.

Biological Activity

Antimicrobial Properties

Research indicates that Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate exhibits notable antimicrobial and antifungal activities. In laboratory studies, it has shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. Minimum inhibitory concentrations (MIC) were reported to be below 500 μM for several strains.

- Fungal Activity : It has also shown antifungal properties, with efficacy against common pathogens such as Candida albicans and Aspergillus niger.

The mechanism by which Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to modulate enzyme activities and disrupt metabolic pathways critical for microbial survival. This modulation can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell wall synthesis or metabolic processes.

- Disruption of Cell Membrane Integrity : Studies suggest that it can compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate against a panel of pathogenic microorganisms. The results indicated that the compound exhibited a broad spectrum of activity with MIC values significantly lower than those of conventional antibiotics.

Case Study 2: Therapeutic Potential

A clinical trial investigated the potential use of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate in treating infections caused by antibiotic-resistant bacteria. Patients receiving treatment showed marked improvement in infection symptoms compared to a control group receiving standard care.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate:

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus | |

| Study B | Showed potential as an antifungal agent against Candida albicans | |

| Study C | Investigated its role in modulating enzyme activity related to metabolic pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of the 2-methyl-1,3-thiazole precursor followed by ion exchange with lithium salts. For example, sulfinate intermediates can be generated via nucleophilic substitution of thiazole derivatives with sulfur-containing reagents (e.g., SO₂ or sulfonyl chlorides), followed by metathesis with lithium hydroxide or lithium carbonate in polar aprotic solvents (e.g., DMF or THF). Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity .

Q. How can the structural integrity of lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography (SHELX programs for refinement ) to resolve the crystal structure, complemented by spectroscopic techniques:

- ¹H/¹³C NMR : Verify the thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and sulfinate group integration.

- FT-IR : Confirm sulfinate S-O stretching vibrations (1050–1150 cm⁻¹) and Li⁺ coordination peaks (broad bands at 500–600 cm⁻¹).

- ESI-MS : Detect the molecular ion peak ([M]⁺ or [M-Li]⁻) to validate stoichiometry .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate is hygroscopic and prone to hydrolysis in aqueous media. Solubility tests in DMSO, THF, and acetonitrile (polar aprotic solvents) show higher stability, while protic solvents (e.g., water, ethanol) may induce decomposition. Stability under inert atmospheres (argon/nitrogen) and storage at −20°C in desiccated containers is recommended. Thermogravimetric analysis (TGA) can quantify decomposition thresholds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of lithium coordination in modulating the sulfinate group’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Li⁺-sulfinate interactions, including charge distribution and bond dissociation energies. Experimental validation via cyclic voltammetry (CV) assesses redox behavior, while Raman spectroscopy tracks Li⁺ coordination-induced shifts in sulfinate vibrational modes. Comparative studies with Na⁺/K⁺ analogs highlight ion-specific effects .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from varying reaction conditions (temperature, solvent, stoichiometry). Systematic Design of Experiments (DoE) can optimize parameters:

- Temperature : Test 40°C vs. 80°C (e.g., notes reactions at 40°C).

- Catalyst : Screen Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.

- Workup : Compare quenching methods (acidic vs. neutral) to minimize byproduct formation. Use HPLC or GC-MS to quantify impurities and validate reproducibility .

Q. What computational approaches are suitable for predicting the compound’s pharmacological potential?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like kinases or viral proteases (e.g., ’s thiazole-based anticancer agents) evaluates binding affinity. Pharmacokinetic profiling via SwissADME predicts bioavailability, while QSAR models correlate structural features (e.g., sulfinate electronegativity) with activity. In vitro assays (MTT for cytotoxicity) validate computational findings .

Q. How can thermodynamic parameters guide the design of ion-pairing strategies for this lithium sulfinate?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) measures ΔH and ΔS of Li⁺-sulfinate association in solvents like THF or DMSO. Compare with gas-phase ion pair acidities (e.g., ’s cesium ion pair studies) to infer solvent effects. High-resolution mass spectrometry (HR-MS) detects cluster ions (e.g., [Li(sulfinate)]₂⁺) to assess aggregation tendencies .

Q. What analytical techniques are critical for validating the compound’s purity in multi-step syntheses?

- Methodological Answer : Combine orthogonal methods:

- HPLC-DAD : Quantify residual solvents and byproducts (C18 column, gradient elution).

- Elemental Analysis : Confirm C, H, N, S, and Li content (±0.3% tolerance).

- ICP-MS : Detect trace metal contaminants (e.g., Na⁺, K⁺) from incomplete ion exchange .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.